molecular formula C20H25ClN2O3S B2427681 N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 953261-42-2

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2427681
CAS No.: 953261-42-2
M. Wt: 408.94
InChI Key: WGHZYNISCWFNFR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The compound N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzene-1-sulfonamide, primarily targets Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

It is believed to interact with its target, acetylcholinesterase, leading to changes in the enzyme’s activity . This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system.

Biochemical Pathways

The compound is likely to affect the cholinergic pathway , given its interaction with Acetylcholinesterase . The cholinergic pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory. Any changes in this pathway due to the compound’s action could have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown. Given its target, it could potentially affect the levels of acetylcholine in the nervous system, which could in turn influence various neurological functions .

Preparation Methods

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The benzylpiperidine intermediate is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease. Similar to donepezil, rivastigmine differs in its chemical structure and may have different efficacy and side effect profiles.

    Galantamine: An acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZYNISCWFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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